N-(2-ethylphenyl)-1-[(4-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide -

N-(2-ethylphenyl)-1-[(4-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide

Catalog Number: EVT-3802297
CAS Number:
Molecular Formula: C21H26N2O4S
Molecular Weight: 402.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Clebopride

Compound Description: Clebopride is a substituted benzamide marketed for its stimulatory effects on gastric motility. It is also a potent central dopamine antagonist. []

Relevance: Clebopride, although a benzamide, provides a structural comparison point for understanding the activity of anilides, like N-(2-ethylphenyl)-1-[(4-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide. The core difference lies in the reversal of the amide bond, transforming the benzamide into an anilide. This structural alteration impacts gastric stimulatory activity while retaining dopamine antagonist activity, highlighting the importance of the amide bond orientation in these compounds. []

N-(4-amino-5-chloro-2-methoxyphenyl)-1-(phenylmethyl)-4-piperidinecarboxamide (BRL 20596)

Compound Description: BRL 20596 is an anilide analog of clebopride. Unlike clebopride, it lacks gastric stimulatory activity but retains potent central dopamine antagonist activity. []

Relevance: BRL 20596 serves as a direct structural analog of N-(2-ethylphenyl)-1-[(4-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide, both being anilides. Both compounds share the core anilide structure with a piperidine ring. The key differences lie in the substituents on the benzene ring (amino, chloro, and methoxy in BRL 20596 compared to ethyl in the target compound) and the presence of a phenylmethyl group instead of a (4-methoxyphenyl)sulfonyl group attached to the nitrogen of the piperidine ring in BRL 20596. []

1-(4-Methoxybenzenesulfonyl)-5-oxo-pyrrolidine-2-carboxamide

Compound Description: 1-(4-Methoxybenzenesulfonyl)-5-oxo-pyrrolidine-2-carboxamide has been synthesized and biologically evaluated as a potential antineoplastic agent. []

N-{2′‐[(Arylsulfonyl)amino][1,1′‐binaphthalen]‐2‐yl}prolinamide

Compound Description: This compound, specifically the derivative with a 4-ethylphenylsulfonyl group, was investigated as an organocatalyst for direct aldol intermolecular reactions. When incorporated into a cross-linked copolymer, it showed high catalytic activity and enantioselectivity in these reactions. []

Relevance: This compound highlights the versatility of the arylsulfonyl group in different chemical contexts. While N-(2-ethylphenyl)-1-[(4-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide focuses on the potential biological activity of the arylsulfonyl group, this compound showcases its application in organic synthesis. Structurally, the presence of a chiral prolinamide group in this compound is a notable difference from the piperidine carboxamide in N-(2-ethylphenyl)-1-[(4-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide. []

N-(4-((4-(3-(4-(3-Methoxyphenyl)-1H-1,2,3-triazol-1-yl)propyl)piperazin-1-yl)sulfonyl)phenyl)acetamide

Compound Description: This compound, designated as lead 1, was investigated as a potential inhibitor of the S100A2-p53 protein-protein interaction, a target for pancreatic cancer treatment. It displayed growth inhibitory activity against pancreatic cancer cell lines. [, ]

Relevance: This compound provides insights into structural modifications within the piperazine-triazole class of compounds and their potential application in cancer treatment. While it lacks the piperidine ring of N-(2-ethylphenyl)-1-[(4-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide, it shares the sulfonamide group and utilizes a piperazine moiety for potential interactions with biological targets. [, ]

(Z)-2-(4-(2-cyano-2-phenylvinyl)phenoxy)-N-(1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl)acetamide (CYS)

Compound Description: CYS is a short π-conjugated compound exhibiting aggregation caused quenching (ACQ) properties and forming self-assembled nanostructured crystalline asymmetrical particles. It showed lower biocompatibility compared to its longer π-conjugated counterpart, BCYS. []

Relevance: This compound emphasizes the impact of π-conjugation length on aggregation-induced emission and self-assembly properties. Although structurally distinct from N-(2-ethylphenyl)-1-[(4-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide, it provides an interesting comparison due to the presence of the methylsulfonyl group and the exploration of how variations in conjugation length affect self-assembly. []

2,2′‐(((1Z,1′Z)‐1,4‐phenylenebis(2‐cyanoethene‐2,1‐diyl))bis(4,1‐phenylene))bis(oxy))bis(N‐(1‐(3‐ethoxy‐4‐methoxyphenyl)‐2‐(methylsulfonyl)ethyl)acetamide (BCYS)

Compound Description: BCYS, a larger π-conjugated version of CYS, displays aggregation-induced emission (AIE) characteristics and self-assembles into bundle of micro fibrous structures. It exhibited superior biocompatibility compared to CYS. []

Relevance: Similar to CYS, BCYS highlights the influence of π-conjugation length on aggregation-induced emission and self-assembly. It serves as a contrasting example to N-(2-ethylphenyl)-1-[(4-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide by showcasing the potential of extended π-conjugation systems for AIE and self-assembly properties. []

4-[(4-Aminophenyl)sulfonyl]-N-[(1E)-1-(4-methoxyphenyl)ethylidene]aniline

Compound Description: This Schiff base was synthesized as part of a study focused on developing new quinazoline-based antimicrobial agents. []

Relevance: This compound emphasizes the common use of sulfonamide groups in medicinal chemistry. Although lacking the piperidine ring present in N-(2-ethylphenyl)-1-[(4-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide, it showcases the presence of a (4-methoxyphenyl)sulfonyl group and its incorporation into a Schiff base structure for potential antimicrobial activity. []

N-{[4-(5,9-Diethoxy-6-oxo-6,8-dihydro-7H-pyrrolo[3,4-g]quinolin-7-yl)-3-methylbenzyl]sulfonyl}-2-(2-methoxyphenyl)acetamide (MF498)

Compound Description: MF498 is a selective E prostanoid receptor 4 (EP4) antagonist that has shown efficacy in relieving joint inflammation and pain in rodent models of rheumatoid and osteoarthritis. It displayed a favorable safety profile in gastrointestinal and renal toxicity models. []

Relevance: While MF498 differs significantly from N-(2-ethylphenyl)-1-[(4-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide in its core structure, it highlights the importance of the sulfonamide group in developing compounds with potential therapeutic applications. The compound's selective EP4 antagonism and safety profile showcase the potential of sulfonamide-containing molecules for targeting specific biological pathways. []

N-(4-{[(4-Methoxyphenethyl)-(substituted)amino]sulfonyl}phenyl)acetamides

Compound Description: This series of sulfonamide derivatives displayed potent urease inhibitory activity. Compound 5 f exhibited excellent activity, surpassing the standard thiourea. Molecular docking studies suggested favorable binding within the active region of the urease enzyme. []

Relevance: This series exemplifies the exploration of structural variations around the sulfonamide group for developing potent enzyme inhibitors. Although lacking the piperidine ring of N-(2-ethylphenyl)-1-[(4-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide, it highlights the potential of incorporating various substituents on the sulfonamide nitrogen and its adjacent benzene ring for modulating biological activity. []

N-[4-bromo-2-[(3-bromo-1-phenylsulfonyl-1H-indol-2-yl)methyl]-5-methoxyphenyl]acetamide

Compound Description: The crystal structure of this compound revealed a planar indole ring system and a distorted tetrahedral configuration around the sulfur atom. Intramolecular C-H…O hydrogen bonds involving the sulfonyl oxygen atoms influence the conformation of the phenylsulfonyl substituent. []

Relevance: This compound provides structural insights into the conformation and potential interactions of phenylsulfonyl groups within complex molecules. While it differs significantly from N-(2-ethylphenyl)-1-[(4-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide, it emphasizes the importance of understanding sulfonyl group geometry and its influence on molecular interactions. []

Sodium (7-chloro-4-((3-methoxyphenyl)amino)-1-methyl-1H-indole-2-carbonyl)((4-methoxyphenyl)sulfonyl)amide (Cpd118)

Compound Description: Cpd118 is a potent and selective fructose-1,6-bisphosphatase (FBPase) inhibitor with a favorable pharmacokinetic profile and significant glucose-lowering effects in diabetic animal models. X-ray crystallography revealed its unique binding mode to FBPase, providing a structural basis for its potency and selectivity. []

Relevance: Cpd118 demonstrates the successful development of a sulfonamide-containing compound for inhibiting a key enzyme involved in glucose metabolism. Although structurally dissimilar to N-(2-ethylphenyl)-1-[(4-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide, it highlights the potential of (4-methoxyphenyl)sulfonyl groups as pharmacophores for targeting specific enzymes. []

N-Substituted (5-chloro-2-methoxyphenyl)benzene Sulfonamides

Compound Description: This series of sulfonamides was synthesized and evaluated for antioxidant and enzyme inhibitory activities. Compounds N-methyl-(5-chloro-2-methoxyphenyl)benzene sulfonamide, N-allyl-N-(5-chloro-2-methoxyphenyl)benzene sulfonamide, and N-2″-phenylethyl-N-(5-chloro-2-methoxyphenyl)benzene sulfonamide showed promising acetylcholinesterase inhibitory activity. []

Relevance: This series provides a direct comparison to N-(2-ethylphenyl)-1-[(4-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide by showcasing the impact of varying substituents on the sulfonamide nitrogen. The presence of a chloro and methoxy substituent on the benzene ring in this series, compared to the ethyl group in N-(2-ethylphenyl)-1-[(4-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide, further highlights the influence of substituent variations on biological activity. []

N-[1(S)-[4-[[4-methoxy-2-[(4-methoxyphenyl)sulfonyl]phenyl]sulfonyl]phenyl]ethyl]methanesulfonamide (Sch.336)

Compound Description: Sch.336 is a selective cannabinoid peripheral cannabinoid receptor (CB2) inverse agonist that effectively impairs leukocyte recruitment in vitro and in vivo. Oral administration of Sch.336 blocked leukocyte trafficking in rodent models of inflammation and showed efficacy in a mouse model of allergic asthma. []

Relevance: Sch.336 showcases the utilization of a bis-sulfone structure for achieving selectivity and potent biological activity. Although structurally different from N-(2-ethylphenyl)-1-[(4-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide, it highlights the potential of incorporating multiple sulfonyl groups for modulating biological targets. The compound's potent anti-inflammatory activity through CB2 receptor antagonism demonstrates the therapeutic potential of sulfonyl-containing compounds in inflammatory diseases. []

3-{4-[4-(4-methylphenyl)piperazine-1-yl]butyl}p-1,3-dihydro-2H-indol-2-one (Cimbi-712)

Compound Description: Cimbi-712 is a selective 5-HT7 receptor ligand investigated as a potential positron emission tomography (PET) radioligand for imaging cerebral 5-HT7 receptors in pig brains. []

Relevance: While Cimbi-712 lacks the sulfonamide group present in N-(2-ethylphenyl)-1-[(4-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide, it provides a structural comparison point by highlighting the use of a piperazine ring linked to an indol-2-one moiety for targeting a specific serotonin receptor subtype. This example showcases the diverse approaches for designing ligands targeting receptors within the central nervous system. []

3-{4-[4-(3-methoxyphenyl)piperazine-1-yl]butyl}-1,3-dihydro-2H-indol-2-one (Cimbi-717)

Compound Description: Cimbi-717, similar to Cimbi-712, is a selective 5-HT7 receptor ligand investigated as a potential PET radioligand. It displayed faster tracer kinetics compared to Cimbi-712 and exhibited a dose-dependent decline in cerebral binding after receptor blockade. []

Relevance: Similar to Cimbi-712, Cimbi-717 provides a structural comparison by highlighting the use of a piperazine ring linked to an indol-2-one moiety for targeting the 5-HT7 receptor. The presence of a methoxyphenyl group in Cimbi-717 further emphasizes the impact of substituents on the piperazine ring for achieving desired binding properties. []

1-((2-fluoro-6-(fluoro-[18F])phenyl)sulfonyl)-4-((4-methoxyphenyl)sulfonyl)piperazine ([18F]DASA-23)

Compound Description: [18F]DASA-23 is a radiopharmaceutical developed for measuring pyruvate kinase M2 (PKM2) levels in glioblastoma using positron emission tomography (PET). It showed promising results in detecting temozolomide- and tumor treating fields-induced changes in glycolysis in preclinical models. [, ]

Relevance: This compound, although lacking the piperidine ring, shares the key structural feature of a (4-methoxyphenyl)sulfonyl group with N-(2-ethylphenyl)-1-[(4-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide. Its use as a PET radiotracer highlights the potential of incorporating a sulfonyl group into molecules designed for imaging specific biological targets. [, ]

N-Substituted Sulfonamides Derived from N-(2-methoxyphenyl)benzenesulfonamide

Compound Description: This series of N-substituted sulfonamides, synthesized by reacting N-(2-methoxyphenyl)benzenesulfonamide and N-(4,5-dibromo-2-methoxyphenyl)benzenesulfonamide with various alkyl halides/acyl halides, were evaluated for their enzyme inhibitory potential against acetylcholinesterase, butyrylcholinesterase, and lipoxygenase. []

Relevance: This series provides a valuable comparison to N-(2-ethylphenyl)-1-[(4-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide by demonstrating the impact of structural variations on enzyme inhibition. While it lacks the piperidine ring of N-(2-ethylphenyl)-1-[(4-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide, it highlights the exploration of N-alkyl and N-acyl substitutions on the sulfonamide group for modulating biological activity. []

1-[4-(N-tert-butylcarbamoyl)-2-methoxybenzenesulfonyl]-5-ethoxy-3-spiro-[4[(2 morpholinoethoxy)cy-clohexane]indoline-2-one, phosphate monohydrate cis-isomer (SR121463B)

Compound Description: SR121463B is a nonpeptide antagonist of the human V2-renal vasopressin receptor (V2R). Its binding affinity to V2R was investigated alongside five other nonpeptide antagonists, revealing significant differences in their binding sites compared to the natural ligand arginine vasopressin. []

Relevance: While structurally dissimilar to N-(2-ethylphenyl)-1-[(4-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide, SR121463B highlights the application of sulfonamide groups in developing selective receptor antagonists. It demonstrates the diverse structural motifs that can be incorporated into sulfonamide-containing compounds for achieving specific pharmacological activities. []

(2S)1-[(2R3S)-(5-chloro-3-(2 chlorophenyl)-1-(3,4-dimethoxybenzene-sulfonyl)-3-hydroxy-2,3-dihydro-1H-indole-2-carbonyl]-pyrrolidine-2-carboxamide (SR49059)

Compound Description: SR49059 is another nonpeptide antagonist of the human V2-renal vasopressin receptor (V2R). Site-directed mutagenesis studies revealed its binding site on V2R, which differs from that of arginine vasopressin. []

Relevance: Similar to SR121463B, SR49059 showcases the use of sulfonamide groups in designing V2R antagonists. It provides a structural comparison point by highlighting the incorporation of a dimethoxybenzenesulfonyl moiety into a complex heterocyclic scaffold. []

(2S,4R)-1-[5-chloro-1-[(2,4-dimethoxyphenyl)sulfonyl]-3-(2-methoxyphenyl)-2-oxo-2,3-dihydro-1H-indol-3-yl]-4-hydroxy-N,N-dimethyl-2pyrrolidine carboxamide, isomer(-) (SSR149415)

Compound Description: SSR149415 is a nonpeptide antagonist of the human V2-renal vasopressin receptor (V2R). Its binding affinity to V2R was affected by mutations in the receptor, revealing important interactions for its binding. []

Relevance: SSR149415, like the previous two compounds, highlights the application of sulfonamide groups in developing V2R antagonists. The presence of a dimethoxyphenyl sulfonyl group in SSR149415 allows for a comparison of its binding interactions with those of N-(2-ethylphenyl)-1-[(4-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide, although the overall structures are quite different. []

1-[1-[4-(3-acetylaminopropoxy)benzoyl]-4-piperidyl]-3,4-dihydro-2(1H)-quinolinone (OPC21268)

Compound Description: OPC21268 is a nonpeptide antagonist of the human V2-renal vasopressin receptor (V2R). Molecular modeling studies suggested that OPC21268 penetrates deeper into the transmembrane region of V2R compared to arginine vasopressin. []

Relevance: Although lacking a sulfonamide group, OPC21268 provides a structural comparison point by highlighting the use of a piperidine ring for targeting the V2R receptor. This example showcases an alternative approach to N-(2-ethylphenyl)-1-[(4-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide for engaging the V2R receptor. []

(±)-4′-[(7-chloro-2,3,4,5-tetrahydro-5-hydroxy-1H-1-benzazepin-1-yl)carbonyl]-o-tolu-m-toluidide (OPC41061)

Compound Description: OPC41061 is another nonpeptide antagonist of the human V2-renal vasopressin receptor (V2R). Its binding affinity to V2R was influenced by specific mutations in the receptor, providing insights into its binding mode. []

Relevance: While structurally different from N-(2-ethylphenyl)-1-[(4-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide, OPC41061 showcases an alternative approach for developing V2R antagonists. It emphasizes the exploration of diverse chemical scaffolds for targeting the V2R receptor and provides a comparative context for understanding the potential interactions of N-(2-ethylphenyl)-1-[(4-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide with this receptor. []

(±)-5-dimethylamino-1-[4-(2-methylbenzoylamino)benzoyl]-1,2,3,4,5-tetrahydro-1H-benzazepine monohydrochloride (OPC31260)

Compound Description: OPC31260 is a nonpeptide antagonist of the human V2-renal vasopressin receptor (V2R). It displayed high affinity for the V2R, with a Ki of 7 fM in a specific mutant receptor. []

Relevance: OPC31260 demonstrates the high potency that can be achieved with nonpeptide antagonists targeting the V2R receptor. While structurally distinct from N-(2-ethylphenyl)-1-[(4-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide, it provides a comparative example for understanding the potential affinity and selectivity profiles of compounds targeting the V2R. []

1,1,1-Trifluoro-N-[3-[[2-(4-methoxyphenyl)-5-methyl-4-oxazolyl]methoxy]phenyl]methanesulfonamide

Compound Description: This compound exemplifies a class of 2-aryl substituted heterocyclic compounds explored for their antiallergic and anti-inflammatory activities. []

Relevance: Although structurally different from N-(2-ethylphenyl)-1-[(4-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide, it highlights the use of a methanesulfonamide group and a 4-methoxyphenyl substituent in a compound designed for potential therapeutic applications. This example showcases the diverse structural motifs that can be incorporated alongside sulfonamide groups for modulating biological activity. []

Properties

Product Name

N-(2-ethylphenyl)-1-[(4-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide

IUPAC Name

N-(2-ethylphenyl)-1-(4-methoxyphenyl)sulfonylpiperidine-4-carboxamide

Molecular Formula

C21H26N2O4S

Molecular Weight

402.5 g/mol

InChI

InChI=1S/C21H26N2O4S/c1-3-16-6-4-5-7-20(16)22-21(24)17-12-14-23(15-13-17)28(25,26)19-10-8-18(27-2)9-11-19/h4-11,17H,3,12-15H2,1-2H3,(H,22,24)

InChI Key

ZDGGJDIMOCVITO-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.